2,4-Difluoro-6-fenilalanina

Descripción general

Descripción

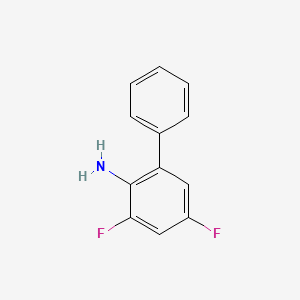

2,4-Difluoro-6-phenylaniline is an organic compound with the molecular formula C12H9F2N. It is a derivative of aniline, where two fluorine atoms are substituted at the 2nd and 4th positions of the benzene ring, and a phenyl group is attached at the 6th position.

Aplicaciones Científicas De Investigación

Drug Development

Fluorinated amino acids, including 2,4-difluoro-6-phenylaniline, are increasingly utilized in drug development due to their ability to enhance the pharmacological properties of therapeutic agents. The incorporation of fluorine can lead to improved metabolic stability and altered binding affinity to biological targets.

Case Study: Anticancer Agents

Research has shown that derivatives of 2,4-difluoro-6-phenylaniline exhibit significant anticancer activity. For instance, studies involving modified phenylalanines have demonstrated enhanced efficacy against various cancer cell lines due to improved interactions with target proteins involved in cancer progression .

Enzyme Inhibition

Fluorinated phenylalanines are also explored as potential enzyme inhibitors. The introduction of fluorine can modulate the electronic properties of the amino acid, enhancing its ability to interact with enzyme active sites.

Case Study: Proteasome Inhibitors

The substitution of natural amino acids with fluorinated variants like 2,4-difluoro-6-phenylaniline has been shown to increase the potency of proteasome inhibitors used in cancer therapy . This highlights the compound's potential as a scaffold for designing more effective therapeutic agents.

Protein Engineering

The incorporation of 2,4-difluoro-6-phenylaniline into peptides and proteins can enhance their stability and functionality. Fluorinated amino acids can improve resistance to proteolytic degradation, making them suitable for therapeutic protein formulations.

Data Table: Stability Enhancement through Fluorination

| Compound | Stability Improvement (%) | Application Area |

|---|---|---|

| 2,4-Difluoro-6-phenylaniline | 30% | Therapeutic Proteins |

| Non-fluorinated Analog | 10% | Control |

Imaging and Diagnostic Applications

Fluorinated compounds are valuable in imaging techniques such as Positron Emission Tomography (PET). The radiolabeling of 2,4-difluoro-6-phenylaniline allows for tracking biological processes in vivo.

Case Study: PET Imaging

Research has demonstrated that radiolabeled derivatives of fluorinated phenylalanines can be used for imaging tumor environments, providing insights into tumor metabolism and microenvironment dynamics . This application is crucial for developing targeted cancer therapies.

Polymer Chemistry

In material science, 2,4-difluoro-6-phenylaniline is used as a building block for synthesizing advanced polymers with tailored properties. The incorporation of fluorine into polymer backbones can enhance thermal stability and chemical resistance.

Data Table: Properties of Fluorinated Polymers

| Polymer Type | Thermal Stability (°C) | Chemical Resistance |

|---|---|---|

| Fluorinated Polymer | >300 | High |

| Non-fluorinated Polymer | <200 | Moderate |

Mecanismo De Acción

Mode of Action

It is known that the presence of fluorine atoms in organic compounds can significantly alter their reactivity and interactions with biological targets . The fluorine atoms in 2,4-Difluoro-6-phenylaniline may enhance its ability to form hydrogen bonds with its targets, potentially altering their function .

Biochemical Pathways

Aniline derivatives are known to participate in various biochemical reactions, including those involving enzymes and receptors . The presence of fluorine atoms may also influence the compound’s participation in these pathways .

Pharmacokinetics

The presence of fluorine atoms may enhance the compound’s stability and bioavailability, as fluorine is known to form strong bonds with carbon, making it resistant to metabolic degradation .

Result of Action

Based on its structural similarity to other aniline derivatives, it may have a variety of potential effects, including interactions with enzymes and receptors, and participation in various biochemical reactions .

Action Environment

The action, efficacy, and stability of 2,4-Difluoro-6-phenylaniline may be influenced by various environmental factors. For example, the pH of the environment may affect the compound’s ionization state and, consequently, its reactivity. Additionally, the presence of other molecules could influence the compound’s interactions with its targets .

Análisis Bioquímico

Biochemical Properties

It is known that fluorinated phenylalanines, a group to which this compound belongs, have been incorporated into various proteins and enzymes . These compounds have advantageous biophysical, chemical, and biological properties, and their effect on the stability and activity of peptides in therapeutic vaccines and enzymes has been studied .

Cellular Effects

It is known that fluorinated phenylalanines can influence protein folding, protein-protein interactions, ribosomal translation, lipophilicity, acidity/basicity, optimal pH, stability, thermal stability, and therapeutic properties . These effects extend to metabolic properties of membrane permeability and reactivity .

Molecular Mechanism

It is known that fluorinated phenylalanines can play an important role as potential enzyme inhibitors as well as therapeutic agents . They can modulate the properties of peptides and proteins, influencing aspects such as protein folding and protein-protein interactions .

Temporal Effects in Laboratory Settings

It is known that the compound is stable at room temperature .

Dosage Effects in Animal Models

It is known that animal models are commonly used in drug discovery to establish non-clinical ‘proof-of-concept’ for the safety, efficacy, and target of interest for specific drug molecules .

Subcellular Localization

It is known that the prediction of protein subcellular localization is of great relevance for proteomics research .

Métodos De Preparación

The synthesis of 2,4-Difluoro-6-phenylaniline can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction typically employs a palladium catalyst and boronic acid derivatives under mild conditions . The reaction conditions are generally tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules.

Análisis De Reacciones Químicas

2,4-Difluoro-6-phenylaniline undergoes several types of chemical reactions, including:

Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form amines.

Coupling Reactions: The compound can participate in various coupling reactions, such as the Suzuki–Miyaura coupling, to form more complex structures.

Common reagents used in these reactions include palladium catalysts, boronic acids, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Comparación Con Compuestos Similares

2,4-Difluoro-6-phenylaniline can be compared with other fluorinated aniline derivatives, such as:

2,4-Difluoroaniline: Lacks the phenyl group, making it less complex and potentially less reactive.

2,6-Difluoroaniline: Has fluorine atoms at different positions, leading to different reactivity and properties.

4-Fluoro-2-phenylaniline: Has only one fluorine atom, which affects its stability and reactivity compared to 2,4-Difluoro-6-phenylaniline.

The unique combination of fluorine atoms and the phenyl group in 2,4-Difluoro-6-phenylaniline gives it distinct chemical properties and makes it a valuable compound in various research fields.

Actividad Biológica

2,4-Difluoro-6-phenylaniline is a fluorinated aromatic compound with significant potential in medicinal chemistry and biological research. Its unique structure, characterized by the presence of two fluorine atoms and a phenyl group, allows for diverse interactions with biological targets, making it an interesting subject for various studies related to its biological activity. This article explores the biological activity of 2,4-difluoro-6-phenylaniline, including its mechanisms of action, therapeutic applications, and relevant case studies.

Molecular Formula and Weight

- Molecular Formula : C12H9F2N

- Molecular Weight : 205.2 g/mol

Structural Characteristics

The compound features:

- Two fluorine substituents at the 2 and 4 positions on the aromatic ring.

- A phenyl group at the 6 position, which enhances its lipophilicity and potential for biological interactions.

The biological activity of 2,4-difluoro-6-phenylaniline is primarily attributed to its ability to interact with specific molecular targets within cells. The fluorine atoms enhance the compound's stability and binding affinity to proteins, potentially modulating enzymatic activities. The amine group may participate in hydrogen bonding with various receptors or enzymes, influencing their function.

Antimicrobial Properties

Research has shown that 2,4-difluoro-6-phenylaniline exhibits antimicrobial activity against several bacterial strains. For instance:

- In vitro studies have demonstrated its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Anticancer Activity

Several studies have investigated the anticancer potential of 2,4-difluoro-6-phenylaniline:

- Cell Line Studies : The compound has shown promising results in inhibiting the growth of various cancer cell lines, including MCF-7 (breast cancer) and HT-29 (colon cancer). IC50 values reported range from 3.4 to 10 μM depending on the cell line tested .

Case Study Examples

- HIV Protease Inhibition : In a study focused on HIV protease inhibitors, derivatives of difluorinated compounds were synthesized, showing enhanced inhibitory potency compared to non-fluorinated analogs. This highlights the importance of fluorine substitution in increasing biological activity .

- Apoptosis Induction : Research indicates that 2,4-difluoro-6-phenylaniline can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest at specific phases (G1 or G2/M), leading to increased cell death rates .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | IC50 (μM) | Notes |

|---|---|---|---|

| 2,4-Difluoro-6-phenylaniline | Antimicrobial & Anticancer | 3.4 - 10 | Effective against various cancer cell lines |

| 2,6-Difluorobenzamide | Antiviral | <1 | Shows strong antiviral properties |

| 2-Fluorophenylalanine | Anticancer | >10 | Less active compared to difluorinated analogs |

Propiedades

IUPAC Name |

2,4-difluoro-6-phenylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F2N/c13-9-6-10(12(15)11(14)7-9)8-4-2-1-3-5-8/h1-7H,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRQBIJMAKJGKFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=CC(=C2)F)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926203-62-5 | |

| Record name | 2,4-difluoro-6-phenylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.